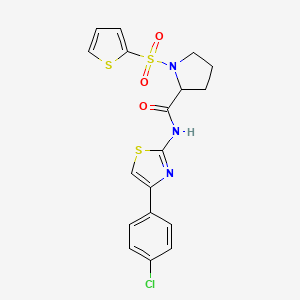

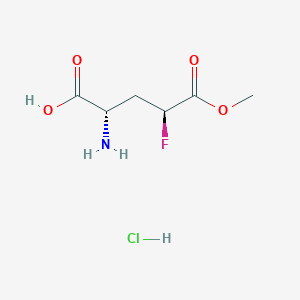

![molecular formula C24H15F3N4O2S B3008414 2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291859-80-7](/img/structure/B3008414.png)

2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied for its potential biological activities, including antimicrobial and anticancer properties. The compound of interest is structurally related to various synthesized derivatives that have been reported to exhibit significant biological activities, as seen in the provided papers.

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives typically involves cyclization reactions and the use of various starting materials such as phthalic anhydride, hydrazine derivatives, and aroylbenzoic acids. For instance, the synthesis of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones was achieved by cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in ethanol with a catalytic amount of sulfuric acid under solid-state conditions . Similarly, other derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of the phthalazinone core, which is often substituted with various functional groups that can include aryl groups, oxadiazoles, triazoles, and isoxazolines. These substitutions are crucial for the biological activity of the compounds. The structures of these compounds are confirmed using spectral data such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of phthalazin-1(2H)-one derivatives involves their ability to undergo further chemical transformations. For example, the transformation of oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives has been reported, showcasing the versatility of the phthalazinone core in chemical synthesis . Additionally, the reactivity of these compounds with amines to form chemiluminescent derivatives for detection in liquid chromatography has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the phthalazinone core. These properties are essential for the compounds' biological activity and their potential use as pharmaceutical agents. The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their interactions with biological targets are studied through molecular docking analyses . The ADMET and physicochemical properties of these compounds are also assessed to predict their behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Several studies have been dedicated to synthesizing derivatives of phthalazin-1(2H)-one and investigating their antimicrobial properties. For instance, El-hashash et al. (2012) synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives to study their antimicrobial activity. Similarly, Sridhara et al. (2010) designed and synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which were screened for antimicrobial activities against various bacterial and fungal strains, demonstrating antimicrobial activity in several compounds (El-hashash et al., 2012); (Sridhara et al., 2010).

Anticancer Research

Research into the anticancer properties of phthalazine derivatives has also been conducted. Li et al. (2006) synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines and tested them in vitro against cancer cell lines, finding that certain derivatives showed higher activity than cisplatin, a commonly used chemotherapy drug (Li et al., 2006).

Physicochemical Properties

Additionally, research on the physicochemical properties of compounds containing phthalazinone and oxadiazole moieties has been conducted. Jin and Zhu (2018) synthesized sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties, focusing on their water uptake, proton conductivity, and thermal stability, highlighting their potential application in high-performance polymer materials (Jin & Zhu, 2018).

Eigenschaften

IUPAC Name |

2-(3-methylsulfanylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O2S/c1-34-17-6-4-5-16(13-17)31-23(32)19-8-3-2-7-18(19)20(29-31)22-28-21(30-33-22)14-9-11-15(12-10-14)24(25,26)27/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTZGJLMCBATBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)